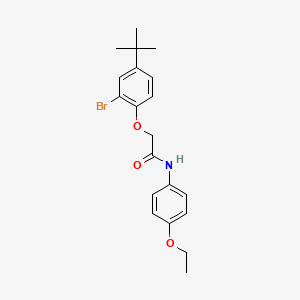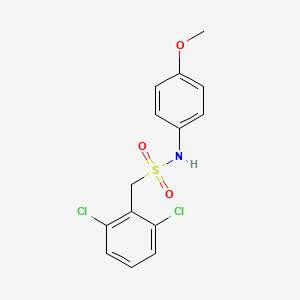![molecular formula C14H12BrN3O2 B4653341 2-({[(2-bromophenyl)amino]carbonyl}amino)benzamide](/img/structure/B4653341.png)
2-({[(2-bromophenyl)amino]carbonyl}amino)benzamide
Übersicht
Beschreibung
2-({[(2-bromophenyl)amino]carbonyl}amino)benzamide, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor of several tyrosine protein kinases. It was first synthesized in 1999 by Bayer AG and is currently used as a treatment for liver, kidney, and thyroid cancers.
Wirkmechanismus
2-({[(2-bromophenyl)amino]carbonyl}amino)benzamide 43-9006 inhibits several tyrosine protein kinases, including RAF kinases, VEGFR-2, and PDGFR-β. RAF kinases are involved in the MAPK/ERK signaling pathway, which is activated in many cancers. By inhibiting RAF kinases, this compound 43-9006 blocks the activation of the MAPK/ERK pathway, leading to apoptosis in cancer cells. VEGFR-2 and PDGFR-β are involved in angiogenesis, the process by which tumors form new blood vessels to supply nutrients and oxygen. By inhibiting these receptors, this compound 43-9006 blocks angiogenesis, leading to reduced tumor growth and metastasis.
Biochemical and Physiological Effects
This compound 43-9006 has several biochemical and physiological effects. It inhibits the activation of the MAPK/ERK pathway, leading to apoptosis in cancer cells. It also inhibits angiogenesis, leading to reduced tumor growth and metastasis. This compound 43-9006 has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. It also has anti-fibrotic effects, reducing the deposition of extracellular matrix proteins in the liver.
Vorteile Und Einschränkungen Für Laborexperimente
2-({[(2-bromophenyl)amino]carbonyl}amino)benzamide 43-9006 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its anti-cancer properties, making it a well-established tool for cancer research. However, this compound 43-9006 has some limitations for lab experiments. It has poor solubility in aqueous solutions, making it difficult to use in cell culture experiments. It also inhibits several tyrosine protein kinases, which can lead to off-target effects.
Zukünftige Richtungen
There are several future directions for the research on 2-({[(2-bromophenyl)amino]carbonyl}amino)benzamide 43-9006. One direction is to investigate its potential as a treatment for other types of cancer, such as lung and breast cancer. Another direction is to develop more potent and selective inhibitors of the RAF kinases, which are the primary targets of this compound 43-9006. Additionally, research could focus on the development of new drug delivery systems to improve the solubility and bioavailability of this compound 43-9006. Finally, research could investigate the potential of this compound 43-9006 as a treatment for non-cancerous conditions, such as fibrosis and inflammation.
Wissenschaftliche Forschungsanwendungen
2-({[(2-bromophenyl)amino]carbonyl}amino)benzamide 43-9006 has been extensively studied for its anti-cancer properties. It inhibits several tyrosine protein kinases, including RAF kinases, VEGFR-2, and PDGFR-β, which are involved in tumor growth, angiogenesis, and metastasis. This compound 43-9006 has been shown to induce apoptosis in cancer cells and inhibit tumor growth in several animal models. It is currently used as a treatment for liver, kidney, and thyroid cancers.
Eigenschaften
IUPAC Name |
2-[(2-bromophenyl)carbamoylamino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3O2/c15-10-6-2-4-8-12(10)18-14(20)17-11-7-3-1-5-9(11)13(16)19/h1-8H,(H2,16,19)(H2,17,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFDWMPCIDCHME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)NC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(butylamino)carbonothioyl]-2,4-dichlorobenzamide](/img/structure/B4653267.png)
![2,2,3,3-tetrafluoropropyl 5-[(3-bromophenyl)amino]-5-oxopentanoate](/img/structure/B4653268.png)

![1-{[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetyl}-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4653292.png)
![2-[(4-allyl-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio]-N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4653304.png)

![6-(2-methoxyphenyl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4653316.png)
![N'-{5-chloro-2-[(4-fluorobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide](/img/structure/B4653323.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4653326.png)
![N-{4-[(isopropylamino)sulfonyl]phenyl}-4-nitrobenzenesulfonamide](/img/structure/B4653328.png)
![methyl 1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B4653336.png)
![isopropyl 2-[({[4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4653343.png)

![N-allyl-2-[(2,3-dimethylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B4653364.png)